N-(4-methoxyphenyl)-4-methylphthalazin-1-amine
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Overview
Description
N-(4-methoxyphenyl)-4-methylphthalazin-1-amine is an organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazine ring substituted with a 4-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine typically involves the condensation of 4-methoxyaniline with 4-methylphthalic anhydride under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methylphthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-methylphthalazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-oxo-3-phenylprop-1-en-1-yl)phenoxyacetamide: A derivative with similar structural features and potential biological activities.
N-(4-methoxyphenyl)sulfonyl-D-alanine: Another compound with a 4-methoxyphenyl group, used in different applications.
Uniqueness
N-(4-methoxyphenyl)-4-methylphthalazin-1-amine is unique due to its specific phthalazine core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
333776-09-3 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methylphthalazin-1-amine |
InChI |
InChI=1S/C16H15N3O/c1-11-14-5-3-4-6-15(14)16(19-18-11)17-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,19) |
InChI Key |
CLPZGJXKBAKLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC |
solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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